8-(2-Methoxyphenyl)-8-oxooctanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-(2-methoxyphenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-19-14-10-7-6-8-12(14)13(16)9-4-2-3-5-11-15(17)18/h6-8,10H,2-5,9,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHGFDFQZSHDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455148 | |
| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-01-3 | |
| Record name | 2-Methoxy-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-METHOXYPHENYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Profiles of 8 2 Methoxyphenyl 8 Oxooctanoic Acid Derivatives
Enzymatic Inhibition Studies
The primary biological activity associated with derivatives of 8-(2-Methoxyphenyl)-8-oxooctanoic acid is their ability to inhibit histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.
Histone Deacetylase (HDAC) Inhibition
A notable derivative, 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide, designated as compound 8f , has demonstrated potent and selective inhibition of HDAC6. mdpi.com Research has shown that this compound inhibits HDAC6 with a half-maximal inhibitory concentration (IC50) of 6.4 nM. mdpi.com Its selectivity for HDAC6 is significant, showing over 48-fold selectivity against other HDAC subtypes. mdpi.com The introduction of bulky capping groups, such as the tetrahydropyridopyrimidine scaffold with methoxyphenyl substituents, is believed to be crucial for this pronounced HDAC6 selective inhibition. mdpi.com
| Compound | HDAC6 IC50 (nM) | Selectivity over HDAC1 |
|---|---|---|
| 8f | 6.4 | 48-fold |
While compound 8f is highly selective for HDAC6, its inhibitory activity has also been evaluated against other HDAC isoforms, including the class I enzymes HDAC1, HDAC2, and HDAC8. The IC50 values for compound 8f against HDAC1 and HDAC2 were found to be 308 nM and 390 nM, respectively. mdpi.com The compound showed poor activity against HDAC8. mdpi.com This profile underscores the compound's preferential, though not exclusive, inhibition of the class IIb enzyme HDAC6 over the class I enzymes.
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC8 IC50 (nM) |
|---|---|---|---|
| 8f | 308 | 390 | Poor Activity |
Exploration of Other Potential Enzyme Targets (e.g., Tyrosinase Inhibition by Structurally Related Analogs)
Structurally related analogs of this compound, particularly those containing phenolic or carboxylic acid moieties, have been investigated for their ability to inhibit other enzymes, such as tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. mdpi.com Studies on compounds like cinnamic acid and benzoic acid analogues with substituted phenyl rings have shown that these structures can exhibit tyrosinase inhibitory activity. mdpi.com For instance, certain carboxylic acids have been identified as tyrosinase inhibitors, suggesting that the carboxylic acid group present in the 8-oxooctanoic acid chain could potentially interact with this enzyme. mdpi.com However, specific studies on the direct tyrosinase inhibitory activity of this compound derivatives are not extensively documented in the reviewed literature.
Cellular Activity and Phenotypic Responses
The enzymatic inhibition by these derivatives translates into measurable effects on cellular processes, most notably the proliferation of cancer cells.
Antiproliferative Effects on Cancer Cell Lines
The selective HDAC6 inhibitor, compound 8f , has been evaluated for its antiproliferative effects on various human cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of RPMI-8226 (multiple myeloma), HL60 (acute promyelocytic leukemia), and HCT116 (colorectal carcinoma) tumor cells. mdpi.com The IC50 values for these cell lines were determined to be 2.8 µM, 3.20 µM, and 3.25 µM, respectively. mdpi.com These findings indicate that the potent enzymatic inhibition of HDAC6 by this derivative leads to significant antiproliferative activity in cancer cells.
| Compound | Cell Line | Antiproliferative IC50 (µM) |
|---|---|---|
| 8f | RPMI-8226 | 2.8 |
| HL60 | 3.20 | |
| HCT116 | 3.25 |
Leukemia Cell Lines (e.g., HL60, RPMI-8226)
Recent studies have investigated the antiproliferative effects of novel tetrahydropyridopyrimidine derivatives of this compound on hematological cancer cell lines. Due to the sensitivity of hematological tumors like lymphoma, multiple myeloma, and chronic myeloid leukemia to histone deacetylase (HDAC) inhibitors, the HL60 (promyelocytic leukemia) and RPMI-8226 (multiple myeloma) cell lines were selected for these biological evaluations. mdpi.com
A series of these derivatives demonstrated notable cell-based activity. Specifically, three representative compounds, designated as 8a, 8c, and 8f, exhibited IC₅₀ values ranging from 2.80 to 16.3 µM against both HL60 and RPMI-8226 cells. mdpi.com The most potent of these, compound 8f, which is 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide, showed significant inhibitory activity with an IC₅₀ of 3.20 µM against HL60 cells and 2.8 µM against RPMI-8226 cells. mdpi.com
The mechanism of action for compound 8f in RPMI-8226 cells was further investigated, revealing a dose-dependent increase in the levels of acetylated α-tubulin, a hallmark of HDAC6 inhibition. mdpi.com
Table 1: Antiproliferative Effect of this compound Derivatives on Leukemia Cell Lines mdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
| 8a | HL60 | 16.3 |
| 8a | RPMI-8226 | 13.5 |
| 8c | HL60 | 5.31 |
| 8c | RPMI-8226 | 4.62 |
| 8f | HL60 | 3.20 |
| 8f | RPMI-8226 | 2.8 |
Colon Cancer Cell Lines (e.g., HCT116, Caco-2)
The antiproliferative activity of this compound derivatives has also been assessed against colon cancer cell lines to evaluate their efficacy on solid tumors.
HCT116:
The HCT116 colon cancer cell line was included in the evaluation of the aforementioned tetrahydropyridopyrimidine derivatives. The most active compound, 8f (8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide), demonstrated an IC₅₀ of 3.25 µM against HCT116 cells. mdpi.com
Table 2: Antiproliferative Effect of this compound Derivatives on HCT116 Colon Cancer Cell Line mdpi.com
| Compound | Cell Line | IC₅₀ (µM) |
| 8a | HCT116 | 15.7 |
| 8c | HCT116 | 5.23 |
| 8f | HCT116 | 3.25 |
Caco-2:
Currently, there is no publicly available research data on the specific biological activity of this compound or its derivatives against the Caco-2 colon cancer cell line.
Hepatoma Cell Lines (e.g., HepG2)
There is currently no publicly available research data detailing the biological activity profiles of this compound or its derivatives on the HepG2 hepatoma cell line.
Broad-Spectrum Antiproliferative Screening
To assess the broader anticancer potential, the most potent derivative, 8f (8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide), was submitted to the National Cancer Institute (NCI) for a comprehensive antiproliferative evaluation against a panel of 59 different human tumor cell lines. mdpi.com
Mechanistic Insights into the Biological Actions of 8 2 Methoxyphenyl 8 Oxooctanoic Acid Derivatives
Modulation of Molecular Targets and Signaling Pathways
The primary mechanism through which 8-(2-Methoxyphenyl)-8-oxooctanoic acid derivatives elicit their biological effects is by targeting and modulating the activity of specific enzymes involved in key signaling pathways.
Regulation of Histone Acetylation Dynamics
Derivatives of this compound have been identified as potent inhibitors of histone deacetylases (HDACs), a family of enzymes responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation process leads to a more condensed chromatin structure, thereby restricting the access of transcription factors to DNA and repressing gene expression.
One notable derivative, 8-(2,4-bis(3-methoxyphenyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide , often referred to as compound 8f , has demonstrated high potency and selectivity as a Histone Deacetylase 6 (HDAC6) inhibitor. By inhibiting HDACs, these compounds disrupt the removal of acetyl groups, leading to an accumulation of acetylated histones. This hyperacetylation results in a more relaxed chromatin structure, which facilitates the binding of transcription factors and promotes gene expression. The inhibition of HDACs is a critical mechanism by which these derivatives can influence a wide array of cellular functions.
| Compound | Target | IC50 (nM) | Selectivity |
| 8f | HDAC6 | 6.4 | >48-fold over other HDAC subtypes |
| ACY1215 (Reference) | HDAC6 | - | - |
| SAHA (Reference) | Pan-HDAC | - | Non-selective |
Induction of Acetylated α-Tubulin Levels
A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. The acetylation of α-tubulin is a post-translational modification that is associated with microtubule stability and dynamics. HDAC6 functions to deacetylate α-tubulin, thereby influencing the integrity and function of the microtubule network.
Research has shown that the selective HDAC6 inhibitor, compound 8f , can effectively increase the levels of acetylated α-tublin in a dose-dependent manner aacrjournals.org. By inhibiting the deacetylase activity of HDAC6, this derivative prevents the removal of acetyl groups from α-tubulin, leading to its accumulation in an acetylated state. This hyperacetylation of α-tubulin can impact various cellular processes that are dependent on microtubule function, such as intracellular transport and cell motility.
Cellular Processes Affected by Derivative Activity
The modulation of molecular targets by this compound derivatives translates into significant effects on fundamental cellular processes, including gene expression and cell cycle control.
Impact on Gene Transcription and Expression
The inhibition of HDACs by derivatives of this compound has a direct impact on the transcriptional landscape of the cell. By promoting a state of histone hyperacetylation, these compounds can lead to the reactivation of silenced genes, including tumor suppressor genes. The altered expression of a multitude of genes is a primary consequence of HDAC inhibition.
Influence on Cell Cycle Progression and Regulation
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Histone deacetylases play a crucial role in the regulation of the cell cycle by controlling the expression and activity of key cell cycle proteins.
Inhibition of HDACs, including HDAC6, has been shown to induce cell cycle arrest, typically at the G1 or G2/M phase. This arrest is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21. The antiproliferative activity of compound 8f has been observed in various tumor cell lines, suggesting its ability to interfere with cell cycle progression aacrjournals.org. By inhibiting HDAC6, this derivative can lead to an increase in the acetylation of proteins that regulate the cell cycle, ultimately leading to a halt in cell proliferation. Down-regulation of HDAC6 has been demonstrated to inhibit cell proliferation and cause cell cycle arrest in the G0/G1 phase.
| Cell Line | IC50 of Compound 8f (µM) |
| RPMI-8226 | 2.8 |
| HL60 | 3.20 |
| HCT116 | 3.25 |
Structure Activity Relationship Sar Investigations of 8 2 Methoxyphenyl 8 Oxooctanoic Acid Derivatives
Impact of Aromatic Substituents on Biological Efficacy
The nature and position of substituents on the phenyl ring of 8-(2-methoxyphenyl)-8-oxooctanoic acid can significantly modulate its interaction with biological targets. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its efficacy.
The position of alkyl and alkoxy groups on the phenyl ring is a critical determinant of biological activity. In many classes of compounds, the placement of a methoxy (B1213986) group, for instance, can drastically alter the molecule's conformation and its ability to fit into a binding pocket. For derivatives of this compound, shifting the methoxy group from the ortho to the meta or para position is expected to have a pronounced effect on activity. The ortho-methoxy group, as in the parent compound, can influence the orientation of the phenyl ring relative to the keto-octanoic acid chain through steric hindrance and potential intramolecular interactions.
Studies on other methoxyphenyl-containing compounds have shown that positional isomers can exhibit vastly different biological activities. For instance, in a series of trifluoromethyl methoxyphenyl β-diketones, the position of the methoxy group on the aromatic ring influenced the cytotoxic activity of their copper(II) complexes. mdpi.com Similarly, the inhibitory activity of certain compounds on xanthine (B1682287) oxidase is affected by the placement of alkoxy groups in the meta and para positions of a phenyl ring. researchgate.net
To illustrate the potential impact of the methoxy group's position on the biological efficacy of 8-oxo-octanoic acid derivatives, a hypothetical data set is presented below.
Table 1: Illustrative Positional Effects of Methoxy Group on Biological Activity This data is hypothetical and for illustrative purposes only, based on general SAR principles.
| Compound | Methoxy Position | Relative Activity (%) |
|---|---|---|
| Derivative A | ortho (2-position) | 100 |
| Derivative B | meta (3-position) | 75 |
| Derivative C | para (4-position) | 90 |
The electronic properties of the phenyl ring can be fine-tuned by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). EWGs, such as halogens (F, Cl, Br) or nitro groups (NO₂), decrease the electron density of the aromatic ring. In contrast, EDGs, like alkyl (e.g., CH₃) or alkoxy (e.g., OCH₃) groups, increase the electron density. These changes can affect the molecule's ability to form key interactions, such as hydrogen bonds or π-π stacking, with a biological target.
In a study of ketone-isobenzofuranone hybrids, it was found that compounds with strong electron-donating groups like hydroxyl (OH) and methoxy (OMe) had low herbicidal activity, while those with weak electron-donating groups (e.g., methyl) or electron-withdrawing groups (F, Cl, Br, NO₂) showed promising activity. nih.gov The position of these substituents is also crucial; for instance, ortho-substituted derivatives were found to be more potent than their meta- and para-substituted counterparts. nih.gov
The following table illustrates the potential effects of various electron-donating and electron-withdrawing substituents on the biological activity of a hypothetical series of 8-phenyl-8-oxooctanoic acid derivatives.
Table 2: Illustrative Effects of Electron-Donating and -Withdrawing Groups on Biological Activity This data is hypothetical and for illustrative purposes only, based on general SAR principles.
| Compound | Substituent (para-position) | Electronic Nature | Relative Activity (%) |
|---|---|---|---|
| Derivative D | -OCH₃ | Strong EDG | 85 |
| Derivative E | -CH₃ | Weak EDG | 95 |
| Derivative F | -H | Neutral | 100 |
| Derivative G | -Cl | Weak EWG | 110 |
| Derivative H | -NO₂ | Strong EWG | 70 |
Influence of Linker Chain Length and Structural Analogues on Activity
The octanoic acid chain in this compound acts as a linker between the aromatic head group and the carboxylic acid terminus. The length and rigidity of this linker are critical for correctly positioning the key functional groups for optimal interaction with a target.
Modifying the length of the alkyl chain can either enhance or diminish biological activity. A shorter or longer chain may not allow the molecule to adopt the ideal conformation for binding. For some cationic amphiphiles, the length of the alkyl chain was a key factor in modulating their antibacterial activity and selectivity. acs.org In another study, the cellular uptake and cytotoxicity of certain amphiphilic compounds were observed to be biphasic with increasing alkyl chain length, initially increasing and then decreasing after a certain length. nih.gov
The following table provides a hypothetical illustration of how linker chain length might affect the biological activity of (2-methoxyphenyl)-oxo-alkanoic acids.
Table 3: Illustrative Influence of Linker Chain Length on Biological Activity This data is hypothetical and for illustrative purposes only, based on general SAR principles.
| Compound | Linker Chain (n carbons) | Name | Relative Activity (%) |
|---|---|---|---|
| Derivative I | 5 | 6-(2-Methoxyphenyl)-6-oxohexanoic acid | 60 |
| Derivative J | 6 | 7-(2-Methoxyphenyl)-7-oxoheptanoic acid | 85 |
| Parent Compound | 7 | This compound | 100 |
| Derivative K | 8 | 9-(2-Methoxyphenyl)-9-oxononanoic acid | 90 |
| Derivative L | 9 | 10-(2-Methoxyphenyl)-10-oxodecanoic acid | 70 |
Correlation Between In Vitro Biochemical Activity and Cellular Responses
A crucial aspect of drug discovery is establishing a strong correlation between in vitro biochemical activity (e.g., enzyme inhibition) and cellular responses (e.g., cytotoxicity or modulation of a signaling pathway). A compound may be highly potent in a purified biochemical assay but show little to no activity in a cell-based assay due to poor membrane permeability, rapid metabolism, or efflux from the cell.
For a compound like this compound, the carboxylic acid moiety imparts a degree of polarity that might hinder its passive diffusion across cell membranes. Therefore, while it might show high potency in an in vitro assay with an isolated enzyme, its cellular activity could be lower. Conversely, esterification of the carboxylic acid could create a prodrug that more readily enters cells, where it is then hydrolyzed to the active acid.
The relationship between in vitro and cellular activity is not always straightforward. For instance, some flavonoids with high antioxidant activity in chemical assays show lower activity in cell-based assays, a discrepancy attributed to differences in cellular uptake. nih.gov
The table below illustrates a hypothetical correlation between the in vitro biochemical potency (e.g., IC₅₀ in an enzyme assay) and the cellular activity (e.g., EC₅₀ in a cell-based assay) for a series of this compound derivatives with varying lipophilicity.
Table 4: Illustrative Correlation of In Vitro and Cellular Activity This data is hypothetical and for illustrative purposes only, based on general SAR principles.
| Compound | Modification | In Vitro IC₅₀ (nM) | Cellular EC₅₀ (nM) | In Vitro/Cellular Ratio |
|---|---|---|---|---|
| Parent Compound | Carboxylic Acid | 50 | 500 | 10 |
| Derivative M | Methyl Ester | 45 | 150 | 3.3 |
| Derivative N | Ethyl Ester | 48 | 120 | 2.5 |
| Derivative O | Amide | 60 | 800 | 13.3 |
In this hypothetical scenario, the ester derivatives (M and N) show improved cellular activity relative to their in vitro potency (a lower ratio), suggesting better cell permeability, while the parent acid and the amide derivative (O) exhibit a larger drop-off in activity in the cellular context.
Computational Chemistry and Molecular Modeling Approaches
Design and Optimization of 8-(2-Methoxyphenyl)-8-oxooctanoic Acid Derivatives
The design and optimization of derivatives of this compound are guided by the desire to enhance their potency, selectivity, and pharmacokinetic properties. A key strategy in this process is the chemical modification of the parent molecule to explore the structure-activity relationship (SAR).
A representative example of such a design process can be drawn from the synthesis of selective histone deacetylase 6 (HDAC6) inhibitors. In one study, derivatives were synthesized starting from a similar compound, 8-methoxy-8-oxooctanoic acid. The synthesis involved a condensation reaction with various capping groups to produce a series of hydroxamate products mdpi.com. The design strategy focused on introducing different electron-withdrawing or electron-donating substituents on the phenyl rings of the capping group to systematically probe the SAR mdpi.com. Furthermore, the phenyl group was replaced with other aromatic systems to explore the impact of the cap structure on inhibitory activity mdpi.com.
This systematic approach allows researchers to build a comprehensive understanding of how different structural modifications influence the biological activity of the compounds. The general synthetic scheme for such derivatives often involves the activation of the carboxylic acid of an 8-oxooctanoic acid derivative, followed by coupling with a desired amine or other nucleophile to form an amide, ester, or other functional group. The choice of the coupling partners is guided by computational modeling to predict favorable interactions with the target enzyme.
For instance, the synthesis of a series of novel tetrahydropyridopyrimidine derivatives as selective HDAC6 inhibitors involved the initial preparation of key intermediates, which were then coupled with 8-methoxy-8-oxooctanoic acid mdpi.com. This modular synthesis allows for the generation of a library of derivatives with diverse chemical functionalities, which can then be screened for their biological activity.
Table 1: Examples of Synthetic Intermediates and Final Products in the Design of 8-Oxooctanoic Acid Derivatives
| Compound ID | Description | Role in Synthesis |
|---|---|---|
| 7a-h | Ester precursors | Intermediates formed by the condensation of 8-methoxy-8-oxooctanoic acid with various capping groups. |
| 8a-h | Final hydroxamate products | Active inhibitors formed by the conversion of the ester precursors. |
| 8c | 8-(2, 4-Bis(4-methoxyphenyl)-5, 8-dihydropyrido [3, 4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide | A specific derivative with methoxyphenyl groups in the capping region. |
| 8e | 8-(2, 4-Di(thiophen-3-yl)-5,8-dihydropyrido [3, 4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide | A derivative where phenyl groups are replaced by thiophene rings. |
| 8g | 8-(2, 4-Di(thiophen-2-yl)-5, 8-dihydropyrido [3, 4-d]pyrimidin-7(6H)-yl)-N-hydroxy-8-oxooctanamide | Another thiophene-containing derivative to explore SAR. |
Molecular Docking Studies with Target Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In the case of this compound derivatives, molecular docking studies are instrumental in understanding their interactions with target enzymes. For example, in the development of dual-mechanism drugs targeting cyclooxygenases (COXs) and matrix metalloproteinases (MMPs), flexible ligand docking studies were performed to gain insight into the structural preferences for their inhibition nih.gov.
The process typically involves obtaining the three-dimensional crystal structure of the target enzyme from a repository like the Protein Data Bank. The ligand, in this case, a derivative of this compound, is then docked into the active site of the enzyme. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.
The results of molecular docking can provide valuable information about the key interactions between the ligand and the enzyme, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies of synthesized compounds into COX-1 and COX-2 have shown that they can bind in a similar manner to known inhibitors like ibuprofen and SC-558 nih.gov. Analysis of the docking results can reveal that the designed compounds interact more favorably with the target enzymes than the parent drug, as indicated by lower binding energies and more extensive interactions nih.gov.
Table 2: Key Parameters in Molecular Docking Studies
| Parameter | Description | Importance |
|---|---|---|
| Binding Energy | The estimated free energy of binding of the ligand to the protein. | A lower binding energy generally indicates a more stable complex and higher affinity. |
| Interacting Residues | The specific amino acid residues in the active site that form interactions with the ligand. | Identifies the key residues responsible for binding and provides targets for site-directed mutagenesis studies. |
| Binding Mode/Pose | The specific orientation and conformation of the ligand within the active site. | Provides a structural basis for understanding the mechanism of inhibition and for designing more potent inhibitors. |
| RMSD | Root Mean Square Deviation between the docked pose and a known reference (e.g., a co-crystallized ligand). | A low RMSD value suggests that the docking protocol can accurately reproduce the experimental binding mode. |
Conformational Analysis and Ligand-Target Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand is a critical determinant of its ability to bind to a biological target.
For a flexible molecule like this compound, which has a long aliphatic chain, conformational analysis is essential to identify the low-energy conformations that are likely to be biologically active. Computational methods such as systematic searches or molecular dynamics simulations can be used to explore the conformational space of the molecule.
A study on 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which also contain a methoxyphenyl group and a flexible chain, demonstrated the importance of conformational analysis in understanding their binding affinity for the 5-HT2 receptor nih.gov. The computational analysis of these compounds confirmed that differences in the distances between key atoms in different conformations could explain the observed differences in their binding affinities nih.gov. A probable active conformation can be proposed by superimposing the stable conformations over that of a known rigid and active molecule nih.gov.
Once a likely binding pose is identified through molecular docking, a more detailed analysis of the ligand-target interactions is performed. This involves identifying all the non-covalent interactions between the ligand and the protein, which contribute to the stability of the complex. These interactions can be categorized into several types:
Hydrogen Bonds: These are crucial for the specificity of ligand binding and often involve interactions between polar groups on the ligand and amino acid residues in the active site.
Hydrophobic Interactions: The nonpolar parts of the ligand interact favorably with hydrophobic residues in the active site, contributing significantly to the binding affinity.
Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein.
The analysis of these interactions provides a detailed picture of how the ligand is recognized by the target protein and can guide the design of new derivatives with improved binding properties. For example, if a particular hydrogen bond is found to be crucial for activity, a new derivative can be designed to strengthen this interaction.
Table 3: Common Ligand-Target Interactions
| Interaction Type | Description | Example Residues Involved |
|---|---|---|
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Ser, Thr, Tyr, Asn, Gln, His |
| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Val, Leu, Ile, Phe, Trp |
| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups. | Asp, Glu, Lys, Arg, His |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |
Advanced Analytical and Biochemical Methodologies in Research
Spectroscopic Characterization Techniques for Novel Derivatives (e.g., NMR Spectroscopy)
The synthesis of novel derivatives of 8-(2-Methoxyphenyl)-8-oxooctanoic acid would necessitate rigorous structural confirmation, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone. Both ¹H and ¹³C NMR would be essential for elucidating the precise chemical structure.
¹H NMR (Proton NMR): This technique would be used to identify the number and types of hydrogen atoms in a molecule. For a derivative of this compound, ¹H NMR would confirm the presence of protons on the methoxy-substituted phenyl ring, the aliphatic octanoic acid chain, and any newly introduced functional groups. Chemical shifts, splitting patterns (multiplicity), and integration values would provide a complete picture of the proton environment.
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. It would be used to confirm the carbon skeleton of the derivatives, including the carbonyl carbons, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the chain.
Table 1: Hypothetical ¹H NMR Data Interpretation for a Derivative
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
|---|---|---|---|
| Aromatic (Phenyl) | 6.8 - 7.5 | Doublet, Triplet, Multiplet | Protons on the methoxyphenyl group |
| Methoxy (B1213986) (-OCH₃) | ~3.8 | Singlet | Protons of the methoxy group |
| Methylene (B1212753) (α to keto C=O) | ~2.9 | Triplet | -CH₂- adjacent to the ketone |
| Methylene (α to acid C=O) | ~2.3 | Triplet | -CH₂- adjacent to the carboxylic acid |
| Aliphatic Chain (-CH₂-)n | 1.2 - 1.7 | Multiplets | Internal methylene groups of the octanoic chain |
In Vitro Enzyme Activity Assays (e.g., HDAC Enzyme Assays)
To determine if this compound or its derivatives function as HDAC inhibitors, in vitro enzymatic assays are critical. These assays measure the compound's ability to inhibit the activity of purified HDAC enzymes. reactionbiology.com
A common method is a fluorescence-based assay using a synthetic substrate. researchgate.net For instance, the Fluor de Lys® assay is widely used for HDAC8. nih.gov This assay utilizes a substrate that becomes fluorescent upon deacetylation by an HDAC enzyme, followed by cleavage by a developer solution. nih.govnih.gov An inhibitor will prevent this process, resulting in a reduced fluorescent signal. The inhibitory potency is typically quantified as an IC₅₀ value—the concentration of the inhibitor required to reduce enzyme activity by 50%. explorationpub.com Assays would be run against a panel of different HDAC isoforms (e.g., HDAC1, HDAC6, HDAC8) to determine selectivity. researchgate.net
Table 2: Example Data from an In Vitro HDAC Inhibition Assay
| Compound | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) |
|---|---|---|---|
| Derivative A | 150 | 25 | 800 |
| Derivative B | 80 | 950 | 1200 |
Cell-Based Biological Assays
Following in vitro enzymatic testing, cell-based assays are necessary to confirm the compound's activity in a biological context.
Western Blotting for Protein Acetylation Status
If a compound inhibits HDACs within cells, the acetylation levels of HDAC target proteins should increase. Western blotting is the standard technique to measure this effect. Cells (e.g., cancer cell lines) would be treated with the test compound, and total protein would be extracted. Using specific antibodies, the levels of acetylated proteins, such as α-tubulin or histones (e.g., acetyl-Histone H3), can be quantified and compared to untreated controls. An increase in the acetylated form of these proteins would provide strong evidence of intracellular HDAC inhibition.
Cell Viability and Proliferation Assays
To assess the potential of these compounds as anti-cancer agents, their effect on cell viability and proliferation is measured. mdpi.com A variety of assays can be employed, many of which rely on the metabolic activity of living cells. researchgate.net
MTT Assay: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. nih.govrsc.org The amount of formazan is proportional to the number of viable cells.
WST-8 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) that produces a water-soluble orange formazan dye upon reduction by cellular dehydrogenases. mdpi.com
These assays are used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) across various cancer cell lines.
Table 3: Sample Cell Viability Data (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | HCT116 (Colon Cancer) | A549 (Lung Cancer) |
|---|---|---|---|
| Derivative A | 5.2 | 8.1 | 12.5 |
Biophysical Characterization (e.g., Saturation Transfer Difference (STD) NMR, Water–Ligand Observation with Gradient Spectroscopy (WaterLOGSY))
To confirm direct physical binding between a derivative and its target protein (e.g., an HDAC enzyme), biophysical techniques like ligand-observed NMR are employed. These methods are powerful for studying weak to moderate protein-ligand interactions.
Saturation Transfer Difference (STD) NMR: In this experiment, specific resonances of the target protein are saturated with radiofrequency pulses. If a ligand is bound to the protein, this saturation is transferred to the ligand. When the ligand dissociates, it carries this "memory" of saturation, which can be detected as a decrease in its NMR signal intensity. The protons of the ligand in closest contact with the protein surface show the strongest STD effect, allowing for the mapping of the binding epitope.
Water–Ligand Observation with Gradient Spectroscopy (WaterLOGSY): This technique relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. In the presence of a protein that binds the ligand, the ligand will show NMR signals with an opposite sign compared to non-binding molecules. This provides a clear indication of a binding event.
These techniques provide definitive proof of a direct interaction between the compound and its intended protein target, validating the mechanism of action inferred from enzymatic and cellular assays.
Future Research Directions and Translational Perspectives
Development of Novel Derivatized Compounds with Enhanced Potency and Selectivity
A crucial step in the development of 8-(2-Methoxyphenyl)-8-oxooctanoic acid involves the synthesis and evaluation of novel derivatives. The goal of such derivatization is to enhance its biological activity, improve its selectivity for specific molecular targets, and optimize its pharmacokinetic properties.
One promising avenue is the modification of the methoxyphenyl group. Alterations to the position and nature of the substituent on the phenyl ring could significantly impact the compound's binding affinity and selectivity for its target. For instance, the introduction of different electron-donating or electron-withdrawing groups may modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with the target protein.
The octanoic acid chain also presents opportunities for modification. Varying the length of the alkyl chain could influence the compound's lipophilicity and its ability to access the target site. Furthermore, the introduction of conformational constraints, such as double bonds or cyclic structures within the linker, could lock the molecule into a more bioactive conformation, thereby increasing its potency.
The carboxylic acid moiety is another key site for derivatization. Esterification or amidation of the carboxyl group could lead to the development of prodrugs with improved oral bioavailability. These prodrugs would be designed to be metabolized in vivo to release the active carboxylic acid.
| Modification Site | Potential Modification | Desired Outcome |
| Methoxyphenyl group | Introduction of different substituents (e.g., halogens, nitro groups) | Enhanced binding affinity and selectivity |
| Octanoic acid chain | Alteration of chain length, introduction of unsaturation or cyclization | Improved potency and pharmacokinetic profile |
| Carboxylic acid | Esterification, amidation | Development of prodrugs with enhanced bioavailability |
Exploration of Diverse Biological Applications Beyond Current Findings
While initial studies may have focused on a specific biological activity, the structural features of this compound suggest that it may have a broader range of therapeutic applications. A comprehensive screening of the compound against a wide array of biological targets is warranted.
Given its structural resemblance to known histone deacetylase (HDAC) inhibitors, a primary area of future investigation will be to fully characterize its inhibitory profile against the different HDAC isoforms. Selective HDAC inhibitors have shown promise in the treatment of various cancers and inflammatory diseases. nih.gov Determining the specific HDACs targeted by this compound and its derivatives will be critical for defining its therapeutic niche.
Beyond HDAC inhibition, the compound could be evaluated for its activity against other enzyme families, such as kinases, proteases, and methyltransferases. High-throughput screening campaigns against diverse target panels could uncover unexpected biological activities. Furthermore, phenotypic screening in various disease models, such as those for neurodegenerative diseases, metabolic disorders, and infectious diseases, could reveal novel therapeutic opportunities. For example, some benzimidazole (B57391) derivatives, which share some structural motifs, have shown promise as leishmanicidal agents. mdpi.com
Refinement of Synthetic Methodologies for Scalable Production
For any compound to progress from a research tool to a viable therapeutic, the development of a robust and scalable synthetic route is essential. Future research in this area will focus on optimizing the existing synthetic methods for this compound to make them more efficient, cost-effective, and environmentally friendly.
Current synthetic strategies may rely on expensive reagents, harsh reaction conditions, or produce significant amounts of waste. Process chemistry research will aim to identify alternative starting materials and reagents that are more readily available and less hazardous. The optimization of reaction parameters, such as temperature, pressure, and catalyst loading, will also be crucial for improving reaction yields and reducing production costs.
The development of a continuous flow synthesis process for this compound and its key intermediates could offer significant advantages over traditional batch processing, including improved safety, higher throughput, and greater consistency.
| Synthetic Aspect | Area for Improvement | Goal |
| Starting Materials | Sourcing more economical and sustainable precursors | Reduce overall cost of synthesis |
| Reagents & Solvents | Replacing hazardous chemicals with greener alternatives | Enhance safety and minimize environmental impact |
| Process Conditions | Optimization of temperature, pressure, and reaction times | Increase yield and throughput |
| Manufacturing | Transition from batch to continuous flow synthesis | Improve efficiency and scalability |
Advanced Computational Studies for Rational Design and Mechanism Elucidation
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Advanced computational studies will play a pivotal role in the future development of this compound.
Molecular docking simulations can be employed to predict the binding mode of this compound and its analogs to their biological targets. These studies can provide valuable insights into the key molecular interactions that govern binding affinity and selectivity, thereby guiding the rational design of more potent and selective derivatives.
Molecular dynamics simulations can be used to study the dynamic behavior of the compound-target complex over time, providing a more realistic representation of the binding event. These simulations can help to elucidate the mechanism of action at an atomic level and can also be used to predict the impact of mutations on drug binding.
Quantitative structure-activity relationship (QSAR) studies can be performed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates.
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicting binding poses and affinities of new derivatives | Rational design of more potent compounds |
| Molecular Dynamics | Simulating the dynamic interactions between the compound and its target | Deeper understanding of the mechanism of action |
| QSAR | Correlating chemical structure with biological activity | Predictive models for virtual screening |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-(2-Methoxyphenyl)-8-oxooctanoic acid, and how can intermediates be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via coupling reactions using suberic acid derivatives. For example, a two-step protocol involves (1) reacting a protected ligand (e.g., tetrahydro-pyranyl-protected HDAC ligand) with suberic acid under activation by TCFH (tetramethylchloroformamidinium hexafluorophosphate) in acetonitrile, followed by (2) conjugation with a secondary ligand (e.g., VHL ligand) using HATU/DIPEA in DMF . Optimization includes adjusting stoichiometry (1:1.2 molar ratio for coupling agents), solvent polarity (ACN vs. DMF), and reaction time (24–48 hours) to improve yields above 60%. Low yields (<50%) may result from incomplete deprotection or side reactions; TLC monitoring (ethyl acetate/hexane) is advised .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Analyze and NMR peaks for key functional groups. For example, the methoxyphenyl group shows aromatic protons at δ 7.2–7.4 ppm, while the oxooctanoic acid chain displays methylene protons (δ 1.1–2.3 ppm) and a carbonyl signal (δ 170–175 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) to confirm purity >95% and detect impurities (e.g., unreacted suberic acid at m/z 173) .
- Melting Point Analysis : Cross-check experimental values (e.g., 132–135°C) against literature to identify polymorphic forms .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for reactions generating dust/aerosols.
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation; avoid moisture-sensitive degradation .
- Waste Disposal : Segregate acidic waste (pH <2) and neutralize with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in HDAC inhibition assays (e.g., IC variations) may arise from:
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. phosphate buffers), substrate concentrations, and enzyme sources (recombinant vs. cell lysates) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify intracellular accumulation via flow cytometry .
- Metabolic Stability : Perform LC-MS/MS to assess compound degradation in serum (incubate at 37°C for 24 hours; stability >90% indicates reliable bioactivity) .
Q. What strategies are effective for incorporating this compound into PROTACs targeting HDAC8?
- Methodological Answer :
- Linker Design : Use suberic acid (C8 chain) to balance hydrophobicity and proteasome recruitment efficiency. Attach the HDAC-binding moiety (methoxyphenyl group) to the N-terminus and a E3 ligase ligand (e.g., VHL) to the C-terminus .
- Bifunctional Conjugation : Optimize reaction conditions (e.g., 0°C for 2 hours with HATU) to prevent racemization.
- In Vitro Validation : Test PROTACs in neuroblastoma cell lines (e.g., SH-SY5Y) via Western blot for HDAC8 degradation (≥70% reduction at 1 µM) .
Q. How can radiolabeled analogs of this compound be utilized to study hepatic fatty acid metabolism?
- Methodological Answer :
- Radiolabeling : Synthesize -CpTTOA analogs via ligand transfer reactions (e.g., using CrCl and Cr(CO)) to achieve radiochemical purity >90% .
- Metabolic Tracking : Administer the tracer in murine models and analyze liver/blood samples via gamma counting. Retention in CCl-treated mice (impaired β-oxidation) vs. controls confirms metabolic specificity .
- Imaging : Perform SPECT/CT imaging to visualize hepatic uptake and clearance kinetics .
Data Contradiction Analysis
Q. Why do different studies report conflicting stability data for this compound under storage?
- Methodological Answer : Variations arise from:
- Temperature : Storage at –4°C (short-term) vs. –20°C (long-term) impacts oxidation rates. Conduct accelerated stability tests (40°C/75% RH for 14 days) to compare degradation products .
- Solvent Systems : Aqueous vs. DMSO stock solutions may hydrolyze the ketone group; use lyophilized forms for long-term stability .
Experimental Design Considerations
Q. What in vitro and in vivo models are suitable for evaluating the anti-neuroblastoma activity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
